(S)-4-N-Boc-piperazine-2-carboxylic acid
Overview
Description
(S)-4-N-Boc-piperazine-2-carboxylic acid is a chiral compound with significant importance in organic synthesis and pharmaceutical research. The compound features a piperazine ring with a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom and a carboxylic acid functional group. The (S) configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have distinct biological activities compared to its ® counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-N-Boc-piperazine-2-carboxylic acid typically involves the protection of the piperazine nitrogen with a Boc group followed by the introduction of the carboxylic acid functionality. One common method involves the reaction of (S)-piperazine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-4-N-Boc-piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Coupling Reactions: The carboxylic acid can participate in peptide coupling reactions to form amide bonds, which are crucial in peptide synthesis.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid to an alcohol.
Coupling: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used in peptide coupling reactions.
Major Products
The major products formed from these reactions include deprotected piperazine derivatives, alcohols, acyl chlorides, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-4-N-Boc-piperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to form stable amide bonds.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-4-N-Boc-piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound can act as a prodrug, where the Boc group is removed in vivo to release the active piperazine derivative. The piperazine ring can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
®-4-N-Boc-piperazine-2-carboxylic acid: The enantiomer of the (S) compound, which may have different biological activities.
4-N-Boc-piperazine: Lacks the carboxylic acid group, making it less versatile in certain synthetic applications.
Piperazine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable.
Uniqueness
(S)-4-N-Boc-piperazine-2-carboxylic acid is unique due to its chiral nature and the presence of both a Boc protecting group and a carboxylic acid functionality. This combination allows for selective reactions and the formation of complex molecules with high specificity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYAXQJXMBETAT-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363538 | |
Record name | (2S)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848482-93-9 | |
Record name | (2S)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-4-N-Boc-piperazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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